Chloracyzine
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Overview
Description
Chloracyzine is a compound belonging to the phenothiazine class, primarily known for its antidepressant and coronary vasodilator properties. It was invented in Russia and is used as an anti-anginal agent. Unlike other phenothiazines, this compound does not exhibit antipsychotic activity but was the first Russian tricyclic drug with antidepressant action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chloracyzine involves the reaction of 2-chlorophenothiazine with diethylamino-propanone. The reaction typically occurs under controlled conditions to ensure the proper formation of the compound. The detailed reaction conditions, including temperature, solvents, and catalysts, are crucial for achieving high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and safety of the final product. The use of advanced technologies and equipment helps in optimizing the production process, reducing costs, and minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
Chloracyzine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert this compound into its reduced forms, altering its pharmacological properties.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, each with unique chemical and pharmacological properties.
Scientific Research Applications
Chloracyzine has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying the reactivity and properties of phenothiazines.
Biology: Investigated for its effects on cellular processes and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects in treating cardiovascular diseases and depression.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
Chloracyzine exerts its effects through multiple mechanisms:
Antidepressant Action: It modulates neurotransmitter levels in the brain, particularly serotonin and norepinephrine, leading to improved mood and reduced symptoms of depression.
Coronary Vasodilation: this compound relaxes the smooth muscles of the coronary arteries, increasing blood flow to the heart and alleviating angina symptoms.
Molecular Targets and Pathways: The compound interacts with various receptors and enzymes, influencing signaling pathways involved in mood regulation and cardiovascular function.
Comparison with Similar Compounds
Chloracyzine is unique among phenothiazines due to its specific combination of antidepressant and coronary vasodilator properties. Similar compounds include:
Chlorpromazine: Primarily used as an antipsychotic.
Thioridazine: Another phenothiazine with antipsychotic properties.
Imipramine: A tricyclic antidepressant with different pharmacological effects.
This compound’s distinct lack of antipsychotic activity and its dual action as an antidepressant and coronary vasodilator set it apart from these similar compounds .
Properties
CAS No. |
800-22-6 |
---|---|
Molecular Formula |
C19H21ClN2OS |
Molecular Weight |
360.9 g/mol |
IUPAC Name |
1-(2-chlorophenothiazin-10-yl)-3-(diethylamino)propan-1-one |
InChI |
InChI=1S/C19H21ClN2OS/c1-3-21(4-2)12-11-19(23)22-15-7-5-6-8-17(15)24-18-10-9-14(20)13-16(18)22/h5-10,13H,3-4,11-12H2,1-2H3 |
InChI Key |
ZZKWNLZUYAGVOT-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCC(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl |
Canonical SMILES |
CCN(CC)CCC(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl |
Appearance |
Solid powder |
Color/Form |
CRYSTALS FROM HEXANE OR ETHER |
melting_point |
109.0 °C 108-110 °C |
68-36-0 | |
Pictograms |
Corrosive; Acute Toxic |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
1045-82-5 (hydrochloride) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1,4-bis(trichloromethyl)benzene chloxyl Hetol hexachloro-4-xylene hexachloro-p-xylene hexachloroparaxylol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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